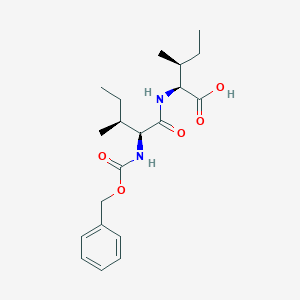

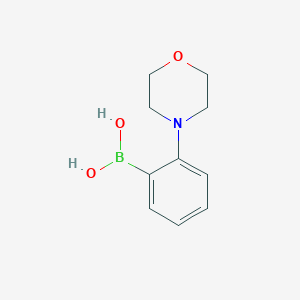

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine

Descripción general

Descripción

Biosynthesis of Polyoxins

The study of the biosynthesis of polyoxins highlights the role of L-isoleucine as a precursor for the unique cyclic amino acid, 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), which is a crucial component of nucleoside peptide antibiotics produced by Streptomyces cacaoi var. asoensis. The research demonstrates that the carbon skeleton of L-isoleucine is directly utilized in the formation of polyoximic acid, with other amino acids contributing to this process only after their conversion to isoleucine .

Conformational Properties of Oligo-L-Leucine

Another study focuses on the conformational properties of N-t-butyloxycarbonyl-oligo-L-leucine methyl esters. It was found that these oligomers can adopt different conformations based on the solvent environment. The research suggests that the stability of the β-structures formed by these oligomers is lower than those formed by oligopeptides derived from L-isoleucine and L-valine, indicating the influence of the side chain on the conformational stability .

Stereoisomers of Isoleucine

The preparation of the four stereoisomers of isoleucine has been explored, revealing the historical context and methods for obtaining these isomers. The study discusses the synthesis and resolution of isoleucine and its diastereoisomers, providing insights into the stereochemistry of this important amino acid .

Crystal Structure of L-Isoleucine N-Carboxy Anhydride

The crystal structure of L-isoleucine N-carboxy anhydride has been determined to understand its reactivity, especially in solid-state polymerization. The research found that the crystal structure of amino acid N-carboxy anhydrides influences their reactivity, with the molecular arrangement in the crystal being a key factor for the polymerization process .

Aplicaciones Científicas De Investigación

Crystal Structure and Conformation

Research on similar dipeptides, such as N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester, has provided insights into their crystal structure and conformation. These studies reveal the extended conformation of the molecules and their arrangement in an infinite ribbon of β-sheet structure, which forms helical arrangements along the c-direction. This structural information is crucial for understanding the interactions and stability of peptides in various environments (Sukumar et al., 2005).

Thermal Phase Transitions

Compounds derived from different N, N′-carbonyl-bis-(l-amino acids) and their methyl and benzyl esters, including those related to isoleucine, show complex thermal behavior. These findings are significant for applications that require precise control over the material's phase and stability under varying thermal conditions (Tomašić et al., 2006).

Racemization Studies in Peptide Synthesis

Studies on diastereomeric peptide derivatives, including those with isoleucyl residues, have provided valuable data on the tendency to racemize during peptide synthesis. This research is vital for developing synthesis strategies that minimize racemization, thereby preserving the activity and specificity of peptide-based drugs and research tools (Benoiton et al., 2009).

Chemo-enzymatic Approaches

The chemo-enzymatic synthesis of amino acid derivatives, including d-allo-isoleucine, demonstrates the potential for highly selective and efficient production methods. These approaches are essential for generating specific isomers of amino acids, which can have significant implications for drug development and biochemical research (Cambiè et al., 2003).

Polymer Synthesis

Polymeric materials derived from amino acids, such as the synthesis of optically active poly(amide imide)s from N, N′-(pyromellitoyl)-bis-L-isoleucine diacid chloride, open new avenues for creating materials with specific optical activities. These materials can have applications ranging from biocompatible polymers to novel chiral separation media (Mallakpour & Shahmohammadi, 2004).

Propiedades

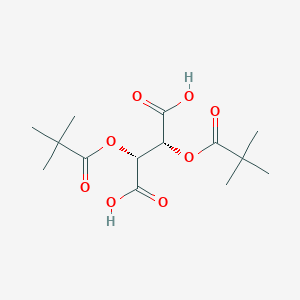

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJULDSUCQXEDB-OTRWWLKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195328 | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

CAS RN |

42538-01-2 | |

| Record name | L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42538-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)